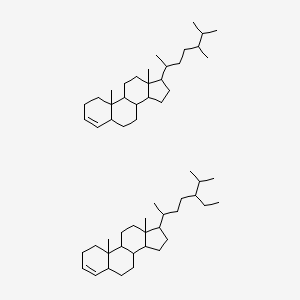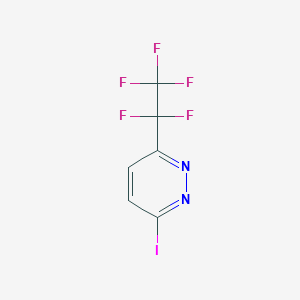
(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate is a complex organic compound with a specific stereochemistry. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis. The presence of multiple functional groups, including a tert-butyl ester, an ethyl group, and a hydroxyethyl group, makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives and tert-butyl esters.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium tert-butoxide.
Introduction of Functional Groups: The ethyl and hydroxyethyl groups are introduced through alkylation reactions. Common reagents for these steps include ethyl bromide and ethylene oxide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme-substrate interactions and receptor binding. Its stereochemistry and functional groups make it a suitable candidate for probing the active sites of enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It serves as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the creation of polymers, resins, and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the piperidine ring provides structural stability. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S,5R)-tert-Butyl 5-methyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate
- (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-methoxyethyl)-piperidine-4-carboxylate
- (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxypropyl)-piperidine-4-carboxylate
Uniqueness
The uniqueness of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate lies in its specific stereochemistry and the combination of functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAFNWJVGYDHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CC1C(=O)OC(C)(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)

